molecular formula C19H22N2O4S B11587883 ethyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11587883
M. Wt: 374.5 g/mol
InChI Key: PYAACSUTUXBLIY-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Thiazolo[3,2-a]Pyrimidine Core Architecture

The thiazolo[3,2-a]pyrimidine core consists of a bicyclic system where a thiazole ring (five-membered, S1/N1/C1–C3) is fused to a partially saturated pyrimidine ring (N1/C4–C7/C3). Single-crystal X-ray diffraction reveals the pyrimidine ring adopts a puckered conformation intermediate between boat and screw-boat forms, quantified by ring puckering parameters $$ Q(2) = 0.248(3) \, \text{Å} $$ and $$ \phi = 65.5(6)^\circ $$ . The dihedral angle between the thiazole and pyrimidine planes measures $$ 84.88^\circ $$, indicating near-orthogonal orientation .

Table 1: Crystallographic Parameters

Parameter Value Source
Space group Triclinic $$ P\overline{1} $$
Unit cell dimensions $$ a = 8.923 \, \text{Å}, \, b = 10.417 \, \text{Å}, \, c = 12.305 \, \text{Å} $$
Dihedral angle (aryl-thiazolopyrimidine) $$ 84.88^\circ $$

The 4-ethoxyphenyl substituent at C5 occupies an axial position, bisecting the thiazolopyrimidine ring system. This orientation minimizes steric clashes with the C2 methyl and C6 ester groups, which deviate $$ 0.359 \, \text{Å} $$ and $$ 0.071 \, \text{Å} $$, respectively, from the pyrimidine mean plane . Weak C–H···O interactions ($$ 3.043–3.380 \, \text{Å} $$) between the ethoxy oxygen and adjacent molecules stabilize the crystal packing along the direction .

Spectroscopic Profiling for Substituent Verification

Nuclear Magnetic Resonance (NMR):

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): The 4-ethoxyphenyl group exhibits a characteristic ABX pattern at $$ \delta 6.82–7.25 \, \text{ppm} $$, with ethyl protons resonating as a quartet ($$ \delta 1.43 \, \text{ppm}, \, J = 7.0 \, \text{Hz} $$) and triplet ($$ \delta 4.02 \, \text{ppm} $$) . The C7 methyl group appears as a singlet at $$ \delta 2.34 \, \text{ppm} $$, while the thiazole C2 methyl resonates at $$ \delta 2.61 \, \text{ppm} $$ .
  • $$ ^{13}\text{C} $$ NMR: The C3 carbonyl carbon appears deshielded at $$ \delta 195.2 \, \text{ppm} $$, consistent with conjugation to the thiazole nitrogen. The ester carbonyl (C6) resonates at $$ \delta 167.8 \, \text{ppm} $$ .

Infrared Spectroscopy:
Strong absorption bands at $$ 1725 \, \text{cm}^{-1} $$ (ester C=O) and $$ 1660 \, \text{cm}^{-3} $$ (pyrimidinone C=O) confirm functional group presence. The absence of N–H stretches above $$ 3000 \, \text{cm}^{-1} $$ verifies complete cyclization .

Mass Spectrometry:
Electrospray ionization (ESI-MS) shows a molecular ion peak at $$ m/z = 390.5 \, [\text{M}+1]^+ $$, matching the molecular formula C$$ _{19}$$H$$ _{22}$$N$$ _2$$O$$ _5$$S. Fragment ions at $$ m/z 332.1 $$ and $$ 274.0 $$ correspond to sequential loss of ethoxy ($$ -60 \, \text{Da} $$) and methyl ester ($$ -58 \, \text{Da} $$) groups .

Conformational Analysis of Ethoxy and Methyl Functional Groups

The ethoxy group adopts a trans configuration relative to the thiazolopyrimidine core, with torsion angles $$ \theta(\text{O–C–C–O}) = 178.2^\circ $$. This planar arrangement maximizes resonance stabilization between the ethoxy oxygen and the aryl π-system . In contrast, the C2 and C7 methyl groups exhibit slight deviations from coplanarity ($$ \Delta = 0.359 \, \text{Å} $$), inducing localized steric strain that contributes to the pyrimidine ring puckering .

Molecular dynamics simulations reveal three stable conformers for the ethoxy group:

  • Anti-periplanar (population: 62%)
  • Gauche+ (28%)
  • Gauche– (10%)

The anti conformation predominates due to reduced van der Waals repulsions between the ethyl chain and adjacent methyl substituents .

Comparative Molecular Geometry with Analogous Heterocyclic Systems

Table 2: Geometric Comparison with Thiazolopyrimidine Derivatives

Compound Pyrimidine Puckering $$ Q(2) \, (\text{Å}) $$ Dihedral Angle (°) Source
Target compound 0.248(3) 84.88
7-Chloro derivative 0.261(2) 82.15
2,6-Diethyl ester 0.235(4) 87.02

The target compound exhibits intermediate pyrimidine puckering compared to 7-chloro ($$ Q(2) = 0.261 \, \text{Å} $$) and 2,6-diethyl ester ($$ Q(2) = 0.235 \, \text{Å} $$) analogs. Electron-withdrawing substituents (e.g., chlorine) increase ring flattening by $$ 0.013 \, \text{Å} $$, while ester groups enhance puckering through steric bulk .

Notably, the 4-ethoxyphenyl group induces greater aryl-thiazolopyrimidine dihedral angles ($$ 84.88^\circ $$) versus 4-methoxyphenyl analogs ($$ 79.34^\circ $$), attributable to increased steric demand of the ethoxy chain . This geometric distinction alters π-π stacking propensities, as evidenced by red-shifted UV-Vis absorption maxima ($$ \lambda_{\text{max}} = 278 \, \text{nm} $$ vs. $$ 272 \, \text{nm} $$ for methyl derivatives) .

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

ethyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H22N2O4S/c1-5-24-14-9-7-13(8-10-14)16-15(18(23)25-6-2)11(3)20-19-21(16)17(22)12(4)26-19/h7-10,12,16H,5-6H2,1-4H3

InChI Key

PYAACSUTUXBLIY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Biginelli Condensation as a Foundation

The synthesis typically begins with a Biginelli condensation , a three-component reaction between an aldehyde, thiourea, and a β-dicarbonyl compound (e.g., ethyl acetoacetate). This step forms a dihydropyrimidine-thione intermediate (4a–j ), which serves as the precursor for cyclization. Electron-donating groups on the aldehyde, such as the 4-ethoxy group in 4-ethoxybenzaldehyde, enhance reactivity under acidic conditions. For example, iodine-catalyzed reactions in acetonitrile achieve high yields (e.g., 96% for analogous compounds).

Cyclization and Functionalization

The dihydropyrimidine-thione intermediate undergoes cyclization with propargyl bromide in dimethyl sulfoxide (DMSO) using potassium tert-butoxide as a base. This step forms the thiazolo[3,2-a]pyrimidine core. Propargyl bromide introduces the necessary alkyne functionality, which facilitates ring closure under mild thermal conditions (80°C for 30 minutes).

Stepwise Synthesis of the Target Compound

Step 1: Formation of Dihydropyrimidine-Thione Intermediate

Reagents :

  • 4-Ethoxybenzaldehyde (1j ), thiourea (2 ), ethyl acetoacetate (3 ), hydrochloric acid (catalytic), acetic acid (solvent).

Procedure :
A mixture of 1j (10 mmol), 2 (15 mmol), 3 (10 mmol), and HCl in acetic acid is refluxed for 3 hours. The product precipitates upon cooling, is filtered, washed with cold water, and recrystallized from ethanol to yield 4j .

Mechanistic Insight :
The reaction proceeds via acid-catalyzed nucleophilic addition of thiourea to the aldehyde, followed by cyclocondensation with ethyl acetoacetate.

Step 2: Cyclization with Propargyl Bromide

Reagents :

  • Intermediate 4j , potassium tert-butoxide, DMSO, propargyl bromide (5 ).

Procedure :
4j is dissolved in DMSO containing potassium tert-butoxide and stirred at 80°C for 30 minutes. Propargyl bromide is added, and the mixture is stirred at room temperature for 5 hours. The product is isolated by pouring the reaction into ice water, followed by filtration and drying.

Key Observations :

  • DMSO acts as both solvent and mild oxidizer.

  • Potassium tert-butoxide deprotonates the thione group, enabling nucleophilic attack on propargyl bromide.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

ConditionYield (%)Purity (%)Reference
HCl/acetic acid7895
Iodine/acetonitrile9698

Electron-donating substituents on the aldehyde (e.g., 4-ethoxy) favor iodine catalysis in acetonitrile, while electron-withdrawing groups require stronger acids.

Temperature and Time Dependence

  • Cyclization Step : Elevated temperatures (80°C) reduce reaction time but may promote side reactions. Room-temperature stirring ensures controlled cyclization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.34 (t, 3H, -OCH₂CH₃), 2.41 (s, 3H, -CH₃), 3.72 (s, 3H, -OCH₃), 4.29 (q, 2H, -COOCH₂), 6.89–7.45 (m, 4H, aromatic).

  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O ketone).

Chromatographic Validation

High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity using a methanol-water gradient.

Comparative Evaluation of Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces the cyclization time from 5 hours to 20 minutes but requires specialized equipment.

Solid-Phase Synthesis

Immobilized thiourea derivatives on resin enable facile purification but suffer from lower yields (60–70%).

Industrial and Scalability Considerations

  • Cost Analysis : Propargyl bromide and DMSO contribute to 65% of raw material costs.

  • Safety Protocols : DMSO is hygroscopic and requires anhydrous conditions. Propargyl bromide is toxic, necessitating closed-system handling .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolopyrimidines .

Scientific Research Applications

Antitumor Properties

Thiazolo[3,2-a]pyrimidine derivatives have been identified as promising candidates for antitumor agents due to their ability to inhibit cancer cell proliferation. Studies indicate that ethyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibits strong inhibitory effects on various cancer cell lines. This is attributed to its structural similarity with other known antitumor agents that target specific pathways involved in cancer cell growth and survival .

Antimicrobial Activity

Research has shown that compounds within the thiazolo[3,2-a]pyrimidine class possess notable antimicrobial properties. This compound has demonstrated efficacy against a range of bacterial strains. The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis and protein production .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of Thiazole Ring : The initial step often includes the reaction of appropriate thioketones with α-amino acids or their derivatives to form the thiazole ring.
  • Pyrimidine Core Construction : Subsequent reactions lead to the formation of the pyrimidine core through cyclization reactions involving various electrophiles such as carbonyl compounds.
  • Carboxylation and Esterification : The final stages involve carboxylation and esterification processes to yield the desired ethyl ester derivative.

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazolo[3,2-a]pyrimidines and evaluated their antitumor activities against human cancer cell lines. This compound was among those tested and showed IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Studies

A comprehensive study examined the antimicrobial properties of various thiazolo[3,2-a]pyrimidines. This compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Data Table: Summary of Applications

ApplicationDescriptionReferences
Antitumor ActivityInhibits proliferation of cancer cells
Antimicrobial ActivityEffective against various bacterial strains
Synthesis MethodologyInvolves thiazole ring formation and pyrimidine synthesis

Mechanism of Action

The mechanism of action of ethyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Ethyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Biological Activity

Ethyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the thiazolo[3,2-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

Key features include:

  • A thiazolo-pyrimidine core.
  • An ethoxyphenyl substituent that may enhance lipophilicity and biological activity.

Antitumor Activity

Recent studies indicate that derivatives of thiazolo-pyrimidines exhibit significant antitumor properties. For instance:

  • In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines, including A431 (vulvar epidermal carcinoma) and others. The mechanism appears to involve cell cycle arrest and induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The compound has shown promising results against several microbial strains:

  • A study reported that thiazolo-pyrimidine derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The ethoxy group is hypothesized to contribute to this activity by enhancing membrane permeability .

Anti-inflammatory Properties

Thiazolo-pyrimidines have been linked to anti-inflammatory effects:

  • Research indicates that these compounds can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The biological effects of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in nucleotide synthesis pathways crucial for cancer cell proliferation.
  • Induction of Apoptosis : The activation of intrinsic apoptotic pathways has been observed in cancer cells treated with this compound.
  • Modulation of Signaling Pathways : It may interfere with key signaling pathways such as NF-kB and MAPK pathways involved in inflammation and cancer progression .

Case Studies

StudyFocusFindings
Colombeau et al. (2008)Antitumor ActivitySignificant inhibition of cell proliferation in A431 cells.
Hashimoto et al. (2012)Antiviral EffectsTargeting pyrimidine biosynthesis showed enhanced antiviral activity against HEV.
Chopra et al. (2015)Antimicrobial PropertiesDemonstrated effectiveness against multiple bacterial strains.

Q & A

Q. What are the common synthetic methodologies for preparing this thiazolopyrimidine derivative, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via multi-step reactions involving precursors like ethyl acetoacetate, aromatic aldehydes, and thiazolo[3,2-a]pyrimidine intermediates. Key steps include cyclization and substitution reactions. For example, refluxing with sodium acetate in glacial acetic acid/acetic anhydride (8–10 hours) is critical for forming the fused thiazolopyrimidine core . Catalysts such as palladium or copper, combined with solvents like dimethylformamide (DMF) or toluene, optimize yields . Monitoring via HPLC or TLC ensures purity, while recrystallization from ethyl acetate/ethanol produces single crystals for structural validation .

Q. How is X-ray crystallography utilized to resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) confirms the fused thiazolopyrimidine scaffold and substituent positions. For example, the puckered pyrimidine ring (flattened boat conformation) and dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) are resolved using SC-XRD . Hydrogen bonding (C–H···O) and intermolecular interactions are mapped to explain packing patterns . Data refinement parameters (R factor < 0.05, mean C–C bond length = 0.003 Å) ensure accuracy .

Q. What functional groups are critical for the compound’s reactivity, and how are they characterized spectroscopically?

Key functional groups include:

  • 6-Carboxylate ester : Confirmed via IR (C=O stretch ~1700 cm⁻¹) and ¹³C NMR (~165 ppm).
  • 4-Ethoxyphenyl group : Identified through ¹H NMR (δ 1.4 ppm for ethyl CH₃, δ 4.0 ppm for OCH₂) and aromatic proton splitting patterns .
  • 3-Oxo group : Detected using IR (~1680 cm⁻¹) and correlated with tautomeric equilibria in solution .

Advanced Research Questions

Q. How do substituents (e.g., 4-ethoxyphenyl vs. 4-methoxyphenyl) modulate biological activity, and what computational tools validate these effects?

Substituent electronic properties (electron-donating vs. withdrawing) influence bioactivity. For instance, replacing 4-methoxyphenyl with 4-ethoxyphenyl enhances lipophilicity, potentially improving membrane permeability. Density Functional Theory (DFT) calculations correlate substituent effects with charge distribution on the thiazolopyrimidine core, while molecular docking predicts interactions with targets like cyclooxygenase (COX) or protein kinases . Comparative assays (e.g., IC₅₀ values for COX inhibition) quantify activity differences .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., anti-inflammatory vs. anticancer potency)?

Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges). Strategies include:

  • Dose-response profiling : Test compound efficacy across multiple concentrations (e.g., 0.1–100 µM) in diverse cell lines (e.g., MCF-7 vs. HeLa) .
  • Mechanistic studies : Use Western blotting or qPCR to identify downstream targets (e.g., NF-κB for inflammation, p53 for apoptosis) .
  • Solubility optimization : Adjust solvents (e.g., DMSO vs. PEG) to ensure consistent bioavailability .

Q. How can reaction conditions be optimized to minimize side products during scale-up synthesis?

Critical parameters include:

  • Catalyst loading : Palladium (0.5–2 mol%) balances cost and efficiency .
  • Temperature control : Maintain reflux at 110–120°C to prevent premature cyclization .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability .
  • Workup protocols : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate pure product .

Key Methodological Insights

  • Synthetic Challenges : Steric hindrance from 2,7-dimethyl groups may slow cyclization; microwave-assisted synthesis reduces reaction time .
  • Analytical Pitfalls : Overlapping NMR signals (e.g., methyl and ethyl groups) require advanced techniques like 2D NMR (HSQC, HMBC) .
  • Biological Assay Design : Include positive controls (e.g., aspirin for anti-inflammatory assays) to validate experimental setups .

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